molecular formula C10H12ClNO4 B14597002 1-Methyl-3,4-dihydroisoquinoline;perchloric acid CAS No. 60518-37-8

1-Methyl-3,4-dihydroisoquinoline;perchloric acid

Cat. No.: B14597002
CAS No.: 60518-37-8
M. Wt: 245.66 g/mol
InChI Key: ULNAVYRRJYKABA-UHFFFAOYSA-N
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Description

1-Methyl-3,4-dihydroisoquinoline;perchloric acid is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. This process typically involves the reaction of 3,4-dihydroisoquinoline with an alkylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of 1-Methyl-3,4-dihydroisoquinoline often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding isoquinoline derivatives.

    Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

1-Methyl-3,4-dihydroisoquinoline;perchloric acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active isoquinoline derivatives.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3,4-dihydroisoquinoline is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its methyl group at the 1-position and the dihydroisoquinoline core make it a valuable scaffold for the development of new therapeutic agents and industrial chemicals .

Properties

CAS No.

60518-37-8

Molecular Formula

C10H12ClNO4

Molecular Weight

245.66 g/mol

IUPAC Name

1-methyl-3,4-dihydroisoquinoline;perchloric acid

InChI

InChI=1S/C10H11N.ClHO4/c1-8-10-5-3-2-4-9(10)6-7-11-8;2-1(3,4)5/h2-5H,6-7H2,1H3;(H,2,3,4,5)

InChI Key

ULNAVYRRJYKABA-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC2=CC=CC=C12.OCl(=O)(=O)=O

Origin of Product

United States

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